
Desmethylmoramide
Vue d'ensemble
Description
- Le Desméthylmoramide (INN) est un analgésique opioïde apparenté au dextromoramide, qui est l'isomère (+) actif du moramide.
- Bien que synthétisé et caractérisé à la fin des années 1950, le Desméthylmoramide n'a jamais été commercialisé .
Méthodes De Préparation
- Les voies de synthèse spécifiques et les conditions de réaction pour le Desméthylmoramide ne sont pas largement documentées.
- il partage des similitudes structurales avec des opioïdes connus.
- Les méthodes de production industrielle ne sont pas disponibles en raison de son utilisation limitée et de l'absence de commercialisation.
Analyse Des Réactions Chimiques
- Le Desméthylmoramide subit probablement des réactions typiques des amides et des composés aromatiques.
- Les réactions courantes comprennent l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions dépendraient de la réaction spécifique, mais les réactifs standards pour ces types de transformations s'appliquent.
- Les principaux produits formés varieraient en fonction du type de réaction.
Applications de la recherche scientifique
- Les applications de recherche du Desméthylmoramide sont rares, compte tenu de son développement limité.
- En chimie, il sert de composé modèle pour l'étude des réactions des amides.
- En biologie et en médecine, son utilisation est minimale en raison de son absence d'application clinique.
- Dans l'industrie, aucune application significative n'est signalée.
Mécanisme d'action
- Le mécanisme exact par lequel le Desméthylmoramide exerce ses effets reste obscur.
- Il interagit probablement avec les récepteurs opioïdes, modulant la perception de la douleur.
- Les cibles moléculaires et les voies impliquées nécessitent des recherches plus approfondies.
Applications De Recherche Scientifique
Model Compound for Amide Reactions
Desmethylmoramide serves as a model compound for studying amide reactions in organic chemistry. Its chemical structure allows researchers to explore various reaction mechanisms typical of amides, including oxidation and substitution reactions. However, comprehensive synthetic routes and detailed reaction conditions remain under-documented due to its limited usage in commercial applications.
Pharmacological Characterization
Recent studies have focused on the pharmacological properties of DMM, particularly its interaction with the μ-opioid receptor (MOR). In vitro assays have demonstrated that this compound exhibits significantly lower potency compared to other opioids such as methadone and dipyanone, with an effective concentration (EC50) of 1335 nM . This characterization is critical for understanding its potential therapeutic effects and risks associated with NSOs.
Metabolic Fate Studies
Research on the metabolic pathways of this compound has revealed species-specific differences in metabolism between humans and rats. In rat models, five metabolites were identified following administration, primarily resulting from hydroxylation of the pyrrolidine and morpholine rings . In contrast, human liver studies showed fewer metabolites, indicating a need for further investigation into its metabolic profile and implications for human health.
Case Study: Forensic Toxicology
This compound has emerged as a significant compound in forensic toxicology due to its presence in drug-related cases. A study highlighted its identification in a postmortem toxicology case, emphasizing the necessity for reliable detection methods for DMM and its metabolites in biological samples . The detection of metabolites such as hydroxy and dihydroxy derivatives in urine samples suggests these could serve as effective biomarkers for DMM use.
Data Tables
Aspect | This compound |
---|---|
Chemical Structure | Related to dextromoramide |
Primary Research Use | Model compound for amide reactions |
Potency (EC50) | 1335 nM |
Metabolites Identified | Hydroxy and dihydroxy derivatives |
Clinical Application | Limited; primarily forensic relevance |
Mécanisme D'action
- The exact mechanism by which desmethylmoramide exerts its effects remains unclear.
- It likely interacts with opioid receptors, modulating pain perception.
- Molecular targets and pathways involved require further investigation.
Comparaison Avec Des Composés Similaires
- La singularité du Desméthylmoramide réside dans sa relation structurale avec le dextromoramide.
- Les composés similaires comprennent le dextromoramide, la dipyrone, le nufenoxole et la phénadoxone.
Activité Biologique
Desmethylmoramide (DMM) is a synthetic opioid that has emerged as a new psychoactive substance (NPS) and is structurally related to methadone. Its biological activity, particularly its interaction with the μ-opioid receptor (MOR), has significant implications for both pharmacology and public health. This article reviews the current understanding of DMM's pharmacological properties, metabolic pathways, and potential clinical implications based on recent studies.
Overview of this compound
This compound is a structural analogue of dextromoramide, classified among new synthetic opioids. Its presence in the drug market raises concerns due to its potential for abuse and the limited understanding of its pharmacological effects compared to established opioids.
In Vitro Pharmacological Activity
Recent studies have characterized the in vitro activity of DMM at the μ-opioid receptor using β-arrestin 2 recruitment assays. The results indicate that DMM has a considerably lower potency compared to other opioids:
Compound | EC50 (nM) | Emax (%) |
---|---|---|
Buprenorphine | 1.35 | 100 |
Methadone | 50.3 | 152 |
Dipyanone | 39.9 | 155 |
This compound | 1335 | 126 |
The data suggest that DMM is significantly less active than both methadone and dipyanone, indicating a reduced potential for analgesic effects and possibly a lower risk of addiction .
Metabolic Pathways
The metabolic fate of DMM has been investigated in both in vitro and in vivo settings. Studies utilizing human liver S9 fractions and rat models identified several metabolites resulting from hydroxylation processes:
- Primary Metabolites : Hydroxy and dihydroxy derivatives were found to be the most abundant in urine samples, suggesting these could serve as biomarkers for detection.
- Metabolic Pathway : The metabolism primarily involved hydroxylation of the pyrrolidine ring and morpholine ring, with no Phase II metabolites detected .
The following table summarizes the key metabolites identified:
Metabolite Type | Description |
---|---|
Hydroxy Metabolite | Resulting from pyrrolidine hydroxylation |
Dihydroxy Metabolite | Resulting from combined hydroxylation processes |
N-Oxide | Detected in human liver S9 incubations |
Propriétés
IUPAC Name |
4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(26-14-7-8-15-26)24(21-9-3-1-4-10-21,22-11-5-2-6-12-22)13-16-25-17-19-28-20-18-25/h1-6,9-12H,7-8,13-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPANCYSRUEJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170172 | |
Record name | Desmethylmoramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1767-88-0 | |
Record name | 4-(4-Morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1767-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylmoramide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylmoramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLMORAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1Z1V29C3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main metabolic pathways of Desmethylmoramide in humans and rats?
A1: Research on the metabolic fate of this compound (DMM) reveals distinct pathways in rats and humans. In rats, DMM undergoes extensive metabolism, primarily through pyrrolidine ring and morpholine ring hydroxylation, often in combination. An N',N-bisdesalkyl metabolite was also observed in rat urine []. In contrast, human liver S9 fraction incubations yielded only two metabolites: a pyrrolidine hydroxy metabolite and an N-oxide []. This suggests species-specific differences in DMM metabolism. Interestingly, no Phase II metabolites were detected in either species [], highlighting a potential difference compared to other opioids.
Q2: Can you identify potential urinary biomarkers for this compound use based on the research?
A2: Yes, the research suggests potential urinary biomarkers for DMM use. Analysis of 24-hour pooled rat urine samples after DMM administration identified the hydroxy and dihydroxy metabolites as the most abundant excretion products []. These metabolites could serve as more reliable screening targets than the parent compound, which was barely detectable in the urine []. Further research is needed to confirm if these metabolites are similarly prevalent in human urine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.